

Application Notes and Protocols: Synthesis of Modafinil from 2-[(Diphenylmethyl)thio]acetamide

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Compound of Interest

Compound Name: 2-[(Diphenylmethyl)thio]acetamide

Cat. No.: B130414

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Abstract

This document provides a detailed protocol for the synthesis of Modafinil, a wakefulness-promoting agent, through the oxidation of its precursor, **2-[(Diphenylmethyl)thio]acetamide**. The primary method described utilizes hydrogen peroxide as an environmentally benign oxidant in an acetic acid medium.^[1] This process is a crucial step in the overall synthesis of Modafinil and is of significant interest to researchers in medicinal chemistry and drug development.^[2] This application note includes a summary of reaction parameters from various sources, a comprehensive step-by-step experimental protocol, and graphical representations of the synthesis workflow.

Introduction

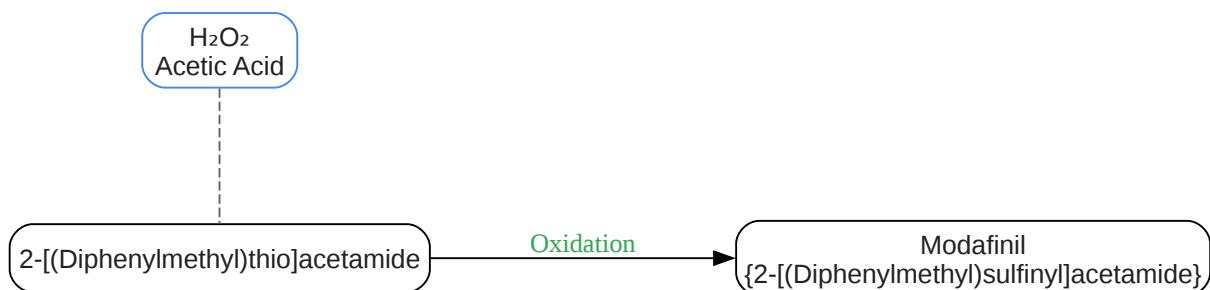
Modafinil, chemically known as (\pm) -2-[(diphenylmethyl)sulfinyl]acetamide, is a central nervous system stimulant used in the treatment of narcolepsy and other sleep disorders.^{[2][3]} The synthesis of Modafinil often involves the oxidation of the sulfur atom in the intermediate compound, **2-[(Diphenylmethyl)thio]acetamide**.^[4] This transformation from a sulfide to a sulfoxide is a critical step that imparts the desired pharmacological activity to the molecule.^[2]

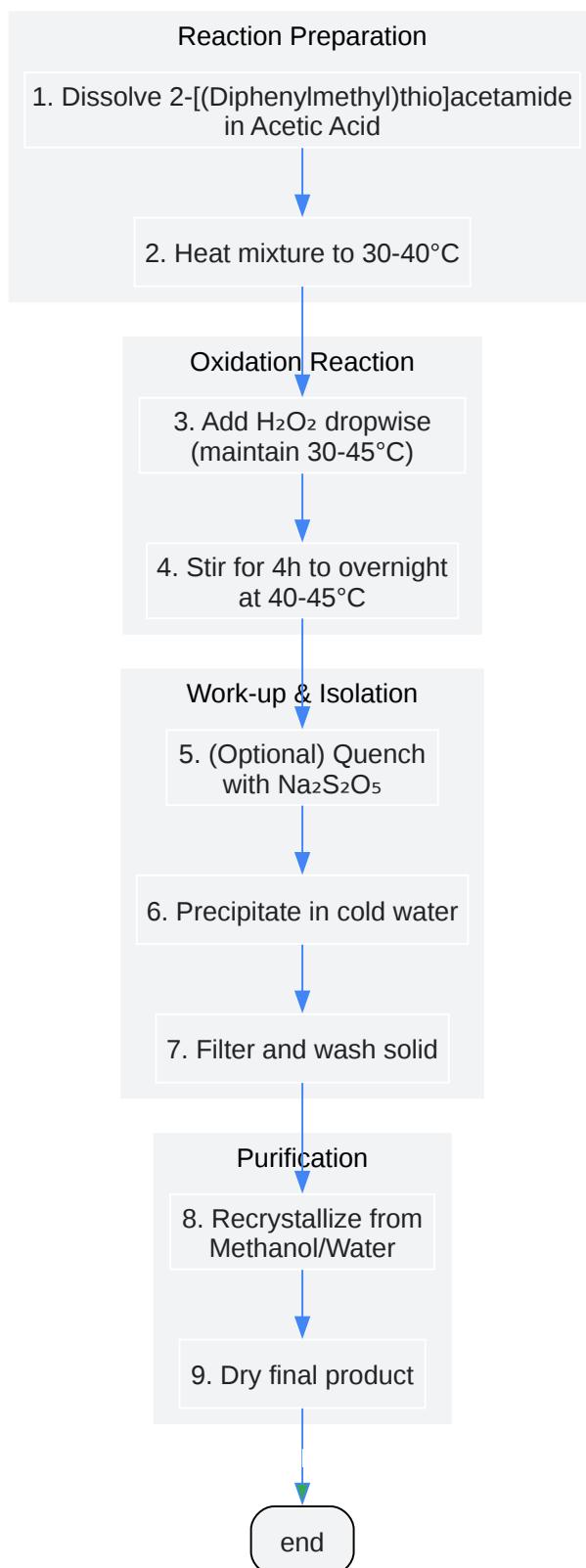
The most common and straightforward method for this oxidation is the use of hydrogen peroxide (H_2O_2) in glacial acetic acid.^{[5][6][7]} This method is favored for its simplicity and the use of a "green" oxidant.^[1] However, careful control of reaction conditions is necessary to

prevent over-oxidation to the corresponding sulfone by-product, which can be challenging to separate from the desired Modafinil.^[4] This protocol outlines a reliable procedure to achieve a high yield and purity of Modafinil.

Reaction Scheme

The synthesis involves the oxidation of the thioether group in **2-[(Diphenylmethyl)thio]acetamide** to a sulfoxide group, yielding Modafinil.



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